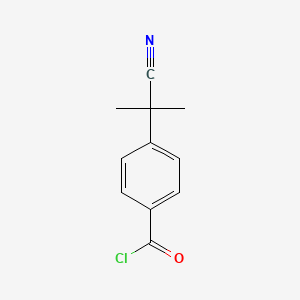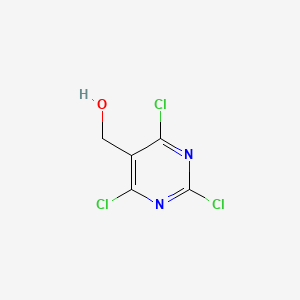
(2,4,6-Trichloropyrimidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Trichloropyrimidin-5-yl)methanol: is an organic compound characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a hydroxymethyl group at position 5
准备方法
Synthetic Routes and Reaction Conditions
-
Chlorination of Pyrimidine Derivatives: : One common method involves the chlorination of pyrimidine derivatives. Starting with a pyrimidine ring, chlorination at the 2, 4, and 6 positions can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
-
Hydroxymethylation: : The introduction of the hydroxymethyl group at the 5-position can be performed through a hydroxymethylation reaction. This typically involves the use of formaldehyde and a base, such as sodium hydroxide (NaOH), to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of (2,4,6-Trichloropyrimidin-5-yl)methanol often involves a multi-step synthesis starting from readily available pyrimidine derivatives. The process includes:
Chlorination: Using chlorinating agents like phosphorus pentachloride or thionyl chloride.
Hydroxymethylation: Employing formaldehyde and a base to introduce the hydroxymethyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
-
Oxidation: : (2,4,6-Trichloropyrimidin-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the hydroxymethyl group to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of (2,4,6-Trichloropyrimidin-5-yl)carboxylic acid.
Reduction: Formation of (2,4,6-Trichloropyrimidin-5-yl)methane.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
科学研究应用
Chemistry
In synthetic chemistry, (2,4,6-Trichloropyrimidin-5-yl)methanol is used as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can act as inhibitors or modulators of specific enzymes or receptors.
Medicine
Pharmaceutical research explores the potential of this compound derivatives as therapeutic agents. These compounds may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of (2,4,6-Trichloropyrimidin-5-yl)methanol and its derivatives depends on their specific application. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. The chlorine atoms and hydroxymethyl group can influence the binding affinity and specificity of the compound to its target, thereby modulating its biological activity.
相似化合物的比较
Similar Compounds
(2,4,6-Trichloropyrimidine): Lacks the hydroxymethyl group, making it less versatile in certain reactions.
(2,4-Dichloropyrimidin-5-yl)methanol: Has one less chlorine atom, which can affect its reactivity and applications.
(2,6-Dichloropyrimidin-5-yl)methanol: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
(2,4,6-Trichloropyrimidin-5-yl)methanol is unique due to the presence of three chlorine atoms and a hydroxymethyl group, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
(2,4,6-trichloropyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h11H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRIAWXHJFJAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855952 |
Source


|
| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260682-15-2 |
Source


|
| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
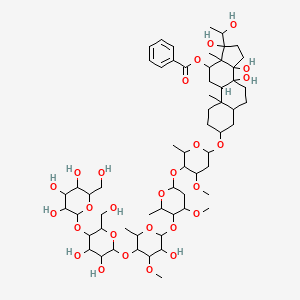
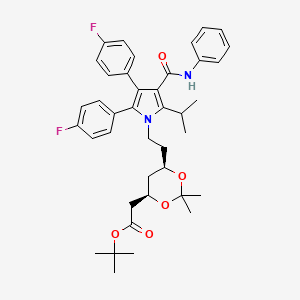
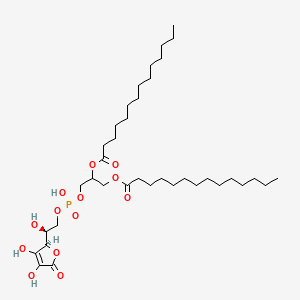
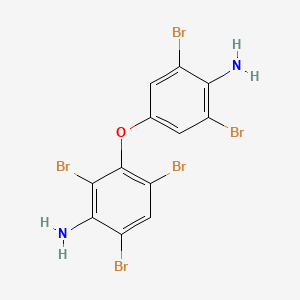
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)
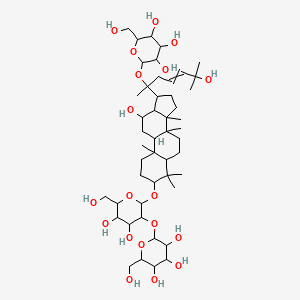
![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/new.no-structure.jpg)
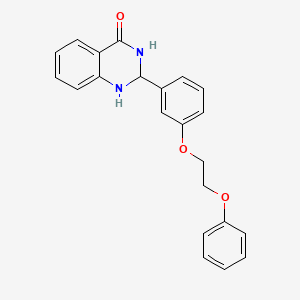
![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
